2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
CAS No.: 2640959-70-0
Cat. No.: VC11829838
Molecular Formula: C18H30N6O
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640959-70-0 |
|---|---|
| Molecular Formula | C18H30N6O |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C18H30N6O/c1-15-13-16(21(2)3)20-18(19-15)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,4-12,14H2,1-3H3 |
| Standard InChI Key | QLDUFEYTZFACJM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one, reflects its multicomponent structure. Key features include:
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A pyrimidine ring substituted with dimethylamino and methyl groups at positions 4 and 6, respectively.
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A piperazine ring linked to the pyrimidine’s 2-position.
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An ethanone bridge connecting the piperazine to a piperidine moiety.
The SMILES notation (CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C) and InChIKey (QLDUFEYTZFACJM-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2640959-70-0 |
| Molecular Formula | |
| Molecular Weight | 346.5 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 66.6 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
While detailed protocols remain proprietary, analogous compounds suggest a multistep synthesis involving:
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Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones to construct the 4-(dimethylamino)-6-methylpyrimidin-2-amine intermediate .
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Piperazine Coupling: Nucleophilic substitution between the pyrimidine amine and a piperazine derivative, facilitated by polar aprotic solvents like dimethylformamide (DMF) .
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Ethanone Bridge Installation: Acylation of the piperazine nitrogen with chloroacetyl chloride, followed by nucleophilic displacement with piperidine.
Reaction conditions (e.g., temperature, catalysts) are critical for optimizing yield and purity. Post-synthetic purification typically employs column chromatography and recrystallization.
Comparative Analysis with Structural Analogs
Divergence in Functional Groups
The compound distinguishes itself from patented tankyrase inhibitors through:
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Piperidine vs. Spirocyclic Moieties: Unlike spiro[indole-3,4'-piperidine] derivatives in patents , its piperidine group may enhance blood-brain barrier permeability.
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Dimethylamino Substitution: This electron-donating group could modulate electronic effects on pyrimidine’s aromatic system, altering binding kinetics .
Future Research Directions
Priority Investigations
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In Vitro Profiling: Screen against tankyrase isoforms (TNKS1/2) to validate inhibitory activity.
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ADMET Studies: Assess solubility, metabolic stability, and cytotoxicity in hepatic microsomes.
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Structural Optimization: Explore substitutions on the pyrimidine ring to enhance potency and selectivity.
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